molecular formula C11H15NO2 B12959138 Methyl 2-(2-aminopropan-2-yl)benzoate

Methyl 2-(2-aminopropan-2-yl)benzoate

Cat. No.: B12959138
M. Wt: 193.24 g/mol
InChI Key: GOFLCMPSUOCKNR-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminopropan-2-yl)benzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid and features an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminopropan-2-yl)benzoate typically involves the esterification of 2-(2-aminopropan-2-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminopropan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Methyl 2-(2-aminopropan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminopropan-2-yl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The amine group can form hydrogen bonds or ionic interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-hydroxypropan-2-yl)benzoate
  • Methyl 2-(2-methylpropan-2-yl)benzoate
  • Methyl 2-(2-ethoxypropan-2-yl)benzoate

Uniqueness

Methyl 2-(2-aminopropan-2-yl)benzoate is unique due to the presence of both an ester and an amine functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-(2-aminopropan-2-yl)benzoate

InChI

InChI=1S/C11H15NO2/c1-11(2,12)9-7-5-4-6-8(9)10(13)14-3/h4-7H,12H2,1-3H3

InChI Key

GOFLCMPSUOCKNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C(=O)OC)N

Origin of Product

United States

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